molecular formula C10H12BrNO B15325081 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-amine

3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-amine

Cat. No.: B15325081
M. Wt: 242.11 g/mol
InChI Key: PNWCNIXAQYNROD-NSCUHMNNSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-amine typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium hydroxide.

    Amination: The amine group can be introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The amine group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-2-methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an amine group.

    3-(5-Bromo-2-methoxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-one: Similar structure but with a ketone group instead of an amine group.

Uniqueness

3-(5-Bromo-2-methoxyphenyl)prop-2-en-1-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine, methoxy, and amine groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h2-5,7H,6,12H2,1H3/b3-2+

InChI Key

PNWCNIXAQYNROD-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/CN

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CCN

Origin of Product

United States

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